molecular formula C19H18N2O3S B2365747 4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892848-60-1

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No.: B2365747
CAS No.: 892848-60-1
M. Wt: 354.42
InChI Key: WELCZAVEUONBDZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group and a dioxolobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide typically involves multi-step organic reactionsThe dioxolobenzothiazole moiety is then introduced via a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to induce apoptosis in certain cancer cell lines by causing cell cycle arrest and promoting programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Biological Activity

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 344.43 g/mol. The structure features a benzamide core substituted with a tert-butyl group and a dioxolo-benzothiazole moiety, which is crucial for its biological activity.

Research indicates that this compound exhibits significant inhibitory activity against various ion channels and enzymes. Notably, it has been shown to inhibit the voltage-gated potassium channel Kv1.3, which is implicated in numerous physiological processes including immune response and neuronal signaling .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
Ion Channel InhibitionKv1.3Potent inhibitor similar to PAP-1
Antimicrobial ActivityVarious pathogensInhibitory effects observed
CytotoxicityCancer cell linesInduces apoptosis in specific lines

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively reduce cell viability in certain cancer cell lines while exhibiting minimal toxicity to normal cells. For instance, tests on HeLa and MCF-7 cell lines indicated significant cytotoxic effects at micromolar concentrations .

Case Study: Kv1.3 Inhibition

A study published in 2010 reported the synthesis of several benzamide derivatives, including the target compound, which showed comparable potency to established Kv1.3 inhibitors like PAP-1. The IonWorks patch clamp assay revealed that the compound effectively blocked Kv1.3 currents in a dose-dependent manner, suggesting its potential use in treating autoimmune diseases where Kv1.3 plays a critical role .

Pharmacological Implications

The biological activities of this compound suggest its potential therapeutic applications:

  • Autoimmune Disorders : Given its Kv1.3 inhibition profile, it may serve as a candidate for therapies targeting autoimmune conditions.
  • Cancer Therapy : Its cytotoxic effects on cancer cells indicate potential for development as an anticancer agent.

Properties

IUPAC Name

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-19(2,3)12-6-4-11(5-7-12)17(22)21-18-20-13-8-14-15(24-10-23-14)9-16(13)25-18/h4-9H,10H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELCZAVEUONBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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